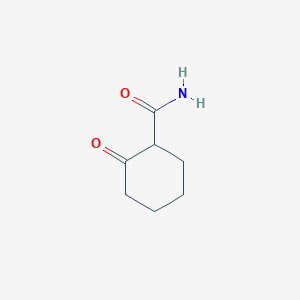

2-Oxocyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-7(10)5-3-1-2-4-6(5)9/h5H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJFDOHDNHTOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343175 | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22945-27-3 | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxocyclohexanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxocyclohexanecarboxamide

Conventional Synthetic Routes and their Evolution

Synthesis from Cyclohexanone (B45756) and Urea (B33335) via Acid Hydrolysis

A known method for preparing 2-Oxocyclohexanecarboxamide involves the reaction of cyclohexanone with urea, followed by acid hydrolysis. researchgate.netresearchgate.net This process begins with the condensation of one equivalent of urea with a stoichiometric excess of cyclohexanone at elevated temperatures, typically between 80°C and 200°C, to form a spirolactam intermediate. google.com A patent describes that using a molar ratio of cyclohexanone to urea greater than 2:1 is typical. google.com The subsequent hydrolysis of this spirolactam is conducted under acidic conditions. researchgate.netresearchgate.net

Crucially, controlling the pH during the hydrolysis step is important for maximizing the yield of the final product. google.com Research has shown that maintaining the pH between 0.8 and 2.3, and more specifically between 1.4 and 2.0, is beneficial. google.com The reaction can be carried out in the presence of a solvent like xylene, where water is removed azeotropically. google.com An East German patent outlines a similar process using an acid catalyst for the initial condensation. google.com

| Reactants | Intermediates | Key Conditions | Reference |

| Cyclohexanone, Urea | Spirolactam | Elevated temperature (80-200°C), Acid hydrolysis (pH 0.8-2.3) | google.com |

Preparation via Reaction of Ethyl 2-Oxocyclohexanecarboxylate with Amines

Another common route to this compound and its derivatives is the aminolysis of ethyl 2-oxocyclohexanecarboxylate. orientjchem.orgorgsyn.org This method involves the reaction of the β-ketoester with various primary or secondary amines. orientjchem.org

In one specific example, N-allyl-N-benzyl-2-oxocyclohexanecarboxamide is prepared by reacting ethyl 2-oxocyclohexanecarboxylate with N-allyl-N-benzylamine. orgsyn.org The reaction is carried out in toluene (B28343) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) at room temperature. orgsyn.org The synthesis of the starting material, ethyl 2-oxocyclohexanecarboxylate, can be achieved by reacting cyclohexanone with diethyl carbonate in the presence of a strong base like sodium hydride. chemicalbook.comstackexchange.com

| Starting Material | Reagent | Catalyst/Solvent | Product | Reference |

| Ethyl 2-oxocyclohexanecarboxylate | N-allyl-N-benzylamine | 4-dimethylaminopyridine, Toluene | N-allyl-N-benzyl-2-oxocyclohexanecarboxamide | orgsyn.org |

| Ethyl 2-oxocyclohexanecarboxylate | Primary or secondary amines | None (Microwave) | β-ketoamides | orientjchem.org |

Synthesis through Ring-Opening Reactions of γ-Carbonyl-Substituted ε-Caprolactones

The synthesis of related cyclohexanone derivatives can be achieved through the ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. While not a direct synthesis of the parent this compound, this methodology provides access to functionalized cyclohexane (B81311) rings. For instance, the ring-opening of a γ-carbonyl-substituted ε-caprolactone can lead to the formation of α-substituted five-membered lactones. nih.gov This occurs because the propagating species preferentially undergoes intramolecular cyclization. nih.gov This process releases alcohols or amines, which can then act as nucleophiles for the subsequent ring-opening of other lactone molecules. nih.gov

A recent study detailed a new synthesis of a key intermediate for the drug edoxaban, which involves the ring-opening of a γ-butyrolactone frame to form a trans-3-azido-4-hydroxy cyclohexane derivative. acs.org Subsequent oxidation leads to a cyclohexanone, which is then further functionalized. acs.org

Amidation of β-Ketoesters under Catalyst- and Solvent-Free Microwave Irradiation Conditions

A highly efficient and environmentally friendly method for the synthesis of β-ketoamides, including this compound derivatives, is the direct amidation of β-ketoesters under catalyst- and solvent-free conditions, accelerated by microwave irradiation. orientjchem.orgresearchgate.net This "green chemistry" approach involves the condensation of a β-ketoester with a primary or secondary amine. orientjchem.orgoatext.comdergipark.org.tr

The reaction proceeds rapidly, often within minutes, and provides good to excellent yields of the desired β-ketoamide. orientjchem.orgresearchgate.net The use of microwave heating significantly reduces reaction times compared to conventional heating methods. cem.com This solvent-free method avoids the use of additional reagents or catalysts, making it an attractive alternative for synthesizing a wide range of N-mono- and di-substituted β-ketoamides. orientjchem.org

| Reactants | Conditions | Advantages | Yield | Reference |

| β-ketoester, Amine | Microwave irradiation, Solvent-free, Catalyst-free | Rapid, High efficiency, Environmentally friendly | Good to excellent | orientjchem.orgresearchgate.net |

Synthesis from α-Cyano Cycloalkanones via Concentrated Sulfuric Acid Treatment

The treatment of α-cyano cycloalkanones with concentrated sulfuric acid provides a pathway to cycloalkanone-2-carboxamides. This method, while not extensively detailed in the provided search results for the specific synthesis of this compound, represents a potential synthetic route. The general principle involves the hydrolysis of the nitrile group to a carboxamide under strong acidic conditions.

Advanced and Specialized Synthetic Approaches

For example, the Fischer indole (B1671886) synthesis has been utilized with this compound as a starting material to synthesize more complex heterocyclic structures. researchgate.net Additionally, the development of catalyst- and solvent-free reactions, often enhanced by microwave irradiation, represents a significant advancement in the synthesis of β-ketoamides in general. orientjchem.orgresearchgate.netdergipark.org.trcem.com These modern methods align with the principles of green chemistry by minimizing waste and energy consumption. oatext.com

Japp-Klingemann Reaction Conditions Utilizing this compound as a Starting Material

The Japp-Klingemann reaction is a well-established method for synthesizing hydrazones from β-keto-esters or β-keto-acids by reacting them with aryl diazonium salts. uzh.chresearchgate.net This reaction proceeds via the coupling of the diazonium salt to the active methylene (B1212753) compound, followed by the cleavage of an acyl or carboxyl group. researchgate.net

In a notable application, this compound has been successfully utilized as the starting β-keto-amide in the Japp-Klingemann reaction. researchgate.net This process serves as a key step in the synthesis of polysubstituted indole derivatives. researchgate.net The reaction involves coupling this compound with various aryldiazonium salts to produce the corresponding arylhydrazones. Specifically, this leads to the formation of 7-amino-6-(arylhydrazono)-7-oxoheptanoic acids. researchgate.net These hydrazone intermediates are then cyclized via the Fischer indole synthesis to yield complex heterocyclic structures. uzh.chresearchgate.net Spectral data has shown that the resulting 7-amino-6-(arylhydrazono)-7-oxoheptanoic acids can exist as mixtures of (Z)- and (E)-isomers. researchgate.net

Table 1: Japp-Klingemann Reaction with this compound

| Reactant 1 | Reactant 2 | Product | Subsequent Reaction | Ref |

|---|

Organometallic Reagent-Mediated Synthesis in Continuous Flow and Batch

The synthesis of amides and related ketones can be effectively achieved using organometallic reagents in both traditional batch setups and modern continuous flow systems. uni-muenchen.de Organometallic compounds, defined by a direct metal-to-carbon bond, are crucial reagents in organic synthesis, with common examples including organolithium and organomagnesium (Grignard) compounds. google.com Continuous flow chemistry offers significant advantages for handling these often highly reactive and pyrophoric reagents, providing precise control over reaction parameters like temperature and mixing, enhancing safety by minimizing the volume of hazardous materials, and improving scalability. uni-muenchen.de

A specific example related to the synthesis of a this compound derivative is the preparation of N,N-dimethyl-2-oxocyclohexanecarboxamide. google.com In a batch process, this compound was synthesized by reacting ethyl cyclohexanone-2-carboxylate with dimethylamine (B145610) in ethanol (B145695) within a pressure reactor at elevated temperatures. google.com After the reaction, the mixture was concentrated and purified through extraction to yield the desired product. google.com While this specific example uses an amine directly rather than a classic organometallic reagent for the final amidation, the broader field leverages organometallic reagents extensively for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of complex functionalized molecules, including amides and ketones, under both batch and flow conditions. uni-muenchen.de

Table 2: Batch Synthesis of a this compound Derivative

| Starting Material | Reagent | Conditions | Product | Ref |

|---|

Fragment Assembly Strategies for Novel Scaffolds

Fragment assembly is a synthetic strategy that improves the efficiency of creating complex molecules by preparing individual pieces, or fragments, separately before combining them. wikipedia.org This convergent approach is particularly valuable in medicinal chemistry for the discovery of new drugs, often referred to as fragment-based drug design (FBDD). gardp.orgopenaccessjournals.com In FBDD, small molecular fragments are identified that bind to a biological target, and these hits are then grown, linked, or merged to produce a lead compound with higher potency. openaccessjournals.comnih.gov

The this compound core has been employed as a key structural fragment in such assembly strategies to generate novel and complex molecular scaffolds.

Kinase Inhibitors : A derivative, N-(2-methylphenyl)-2-oxocyclohexanecarboxamide, was part of a virtual screening that led to the discovery of a novel scaffold for kinase inhibitors. uzh.ch This demonstrates the use of the compound's structure as a foundational piece in computational fragment-based design.

CCR5 Antagonists : In the quest for new C-C chemokine receptor type 5 (CCR5) antagonists, researchers designed a novel chemical scaffold through fragment assembly. mdpi.com This work involved combining features from known antagonists, and a key component of the newly designed derivatives was a 4,4-difluorocyclohexanecarbonyl unit, a direct analogue of the this compound framework. mdpi.com

Quinazolinone Synthesis : The this compound molecule itself serves as a versatile fragment for building fused heterocyclic systems. Through cyclocondensation with aldehydes and ammonia (B1221849), it affords 4-oxo-1,2,5,6,7,8-hexahydroquinazolines, which can be further dehydrogenated to yield tetrahydroquinazolinones. researchgate.net This represents a direct assembly method where the cyclohexanone ring and its carboxamide function are used to construct a more complex bicyclic scaffold. researchgate.net

These examples highlight how the this compound motif is a valuable building block in fragment-based strategies, enabling the construction of diverse and medicinally relevant molecules.

Stereoselective and Asymmetric Synthesis Involving this compound Derivatives

Stereoselective synthesis refers to a chemical reaction in which one stereoisomer is preferentially formed over others. masterorganicchemistry.comdurgapurgovtcollege.ac.in This is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity. Asymmetric synthesis is a subset of stereoselective synthesis where a chiral reagent or catalyst is used to produce a chiral product.

The this compound framework has been involved in notable stereoselective transformations, yielding chiral derivatives that are valuable as intermediates for more complex targets.

Enzymatic Asymmetric Reduction : The ketone group of this compound makes it an excellent substrate for asymmetric reduction. It has been used in enzymatic cascades to produce optically active hydroxylated derivatives. This biocatalytic approach provides access to valuable chiral intermediates, such as those leading to (1S,2R)-cis-2-aminocyclohexanol, which is a precursor in pharmaceutical synthesis.

Diastereoselective Synthesis : In the synthesis of indole alkaloids, a derivative of this compound has been prepared with specific stereochemistry. The synthesis of cis-3-[1-Methyl-1-(1-methyl-1H-indol-3-yl)ethyl]-N-tosyl-2-oxocyclohexanecarboxamide highlights a diastereoselective process, where the "cis" relationship between the substituents on the cyclohexane ring is controlled. thieme-connect.com This was achieved through a Michael addition followed by further transformations, demonstrating how the core scaffold can be functionalized in a stereocontrolled manner. thieme-connect.com

Table 3: Examples of Stereoselective Synthesis Involving this compound Derivatives

| Starting Scaffold | Transformation | Key Feature | Product Type | Ref |

|---|---|---|---|---|

| This compound | Enzymatic cascade | Asymmetric reduction | Optically active cyclohexanol (B46403) derivative |

Chemical Reactivity and Transformation Mechanisms of 2 Oxocyclohexanecarboxamide

Reactions at the Carbonyl Group

The carbonyl group in 2-Oxocyclohexanecarboxamide is a key site for nucleophilic addition and condensation reactions. Its reactivity is influenced by the electronic properties of the adjacent amide group and the cyclic structure.

Enamine Formation with Amines

This compound reacts with secondary amines, such as pyrrolidine, piperidine, or morpholine, under acidic catalysis to form enamines. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The secondary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. Following a proton transfer from the nitrogen to the oxygen, the hydroxyl group is protonated to form a good leaving group (water). The lone pair of electrons on the nitrogen then assists in the elimination of a water molecule, forming an iminium ion. In the final step, a proton is abstracted from the alpha-carbon by a base (such as another amine molecule or the solvent), leading to the formation of the stable enamine and regeneration of the acid catalyst. The equilibrium of this reaction can be shifted towards the product by removing the water formed.

Table 1: Enamine Formation from this compound

| Reactant | Catalyst | Product |

|---|

Formation of Tetrahydroindazolones with Hydrazines

The reaction of this compound with hydrazines or substituted hydrazines leads to the formation of a bicyclic heterocyclic system known as a tetrahydroindazolone. This transformation is a cyclocondensation reaction, which involves the formation of a hydrazone followed by an intramolecular cyclization.

The initial step is the reaction of the hydrazine (B178648) with the carbonyl group of the this compound to form a hydrazone intermediate. Under the reaction conditions, typically involving heat, the amide nitrogen of the carboxamide group then acts as an intramolecular nucleophile, attacking the carbon of the imine group in the hydrazone. This is followed by the elimination of a molecule of water, resulting in the formation of the stable, fused ring system of the tetrahydroindazolone. The specific structure of the product can depend on the substitution pattern of the hydrazine used. This reaction is a valuable method for the synthesis of pyrazole-containing heterocyclic compounds. nih.gov

Reactions at the Alpha-Carbon

The alpha-carbon of this compound, situated between the carbonyl and amide groups, possesses acidic protons. This acidity allows for the formation of an enolate ion, a potent nucleophile that can participate in a range of substitution reactions.

C-Alkylation with Alkyl Halides

The alpha-carbon of this compound can be alkylated through the formation of an enolate intermediate. The process begins with the deprotonation of the alpha-carbon by a strong base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized enolate. This enolate is a soft nucleophile and readily participates in SN2 reactions with alkyl halides.

The enolate anion attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the alpha-position. The choice of the base, solvent, and reaction temperature can influence the regioselectivity and stereoselectivity of the alkylation. This method provides a straightforward route to introduce various alkyl substituents at the alpha-position of the molecule.

Table 2: C-Alkylation of this compound

| Reactant | Base | Electrophile | Product |

|---|

Arylhydrazone Formation and Isomerization

Similar to the reaction with hydrazine, this compound reacts with arylhydrazines to form arylhydrazones. This reaction involves the nucleophilic attack of the arylhydrazine on the carbonyl carbon, followed by dehydration to yield the corresponding arylhydrazone derivative. These compounds are of significant interest due to their potential for isomerization.

The arylhydrazones derived from this compound can exist as two geometric isomers, (Z) and (E), due to the restricted rotation around the carbon-nitrogen double bond. The relative stability and interconversion of these isomers are influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the aryl ring. nih.gov

In solution, an equilibrium often exists between the (Z) and (E) isomers. researchgate.net The position of this equilibrium can be affected by the polarity of the solvent, with different solvents potentially stabilizing one isomer over the other through hydrogen bonding or other intermolecular interactions. researchgate.net

Temperature also plays a crucial role in the isomerization process. Increasing the temperature can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, facilitating the interconversion between the (Z) and (E) forms. researchgate.net In some cases, one isomer may be thermodynamically more stable, and heating a mixture will lead to an enrichment of this isomer. The study of these isomerization processes is often carried out using spectroscopic techniques such as NMR and UV-Vis, which can distinguish between the different isomeric forms. nih.govresearchgate.net Photochemical stimulation is another method that can induce Z ↔ E isomerization. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyrrolidine |

| Piperidine |

| Morpholine |

| p-Toluenesulfonic acid |

| N-(2-carbamoylcyclohex-1-en-1-yl)pyrrolidine |

| Hydrazine |

| Tetrahydroindazolone |

| Lithium diisopropylamide |

| Alkyl Halide |

| 1-Alkyl-2-oxocyclohexane-1-carboxamide |

| Arylhydrazine |

α-Arylation Reactions with Hypervalent Iodine Reagents

The α-carbon of this compound, situated between the ketone and amide carbonyls, is nucleophilic in its enolate form and can undergo arylation. Hypervalent iodine(III) reagents, such as diaryliodonium salts ([Ar₂I]⁺X⁻), serve as effective electrophilic aryl sources for this transformation under metal-free conditions. This reaction provides a direct method for creating a C(sp²)–C(sp²) bond at the α-position.

The general transformation can be represented as: this compound + [Ar₂I]⁺X⁻ → 2-Aryl-2-oxocyclohexanecarboxamide + ArI + HX

This method is advantageous due to its mild reaction conditions and avoidance of transition-metal catalysts.

The mechanism for the α-arylation of β-dicarbonyl compounds with diaryliodonium salts is believed to proceed through a nucleophilic attack of the enolate of this compound on the iodine(III) center.

The proposed mechanistic pathway involves several key steps:

Enolate Formation: In the presence of a base, the acidic α-proton of this compound is removed to generate the corresponding enolate anion.

Ligand Exchange/Associative Mechanism: The enolate attacks the diaryliodonium salt. This can proceed through an associative mechanism where the enolate coordinates to the iodine center, forming a tetracoordinated iodine(III) intermediate.

Reductive Elimination: The intermediate undergoes reductive elimination, where the C-I and I-Ar bonds break, and a new C-Ar bond is formed. This step transfers one of the aryl groups from the iodine to the α-carbon of the starting material and reduces the iodine from I(III) to I(I) in the form of an aryl iodide (ArI).

Computational and experimental studies suggest that the reaction is not likely to proceed via a radical pathway. The choice of which aryl group is transferred from an unsymmetrical diaryliodonium salt is influenced by electronic and steric factors.

Reactions Involving Ring Opening and Fragmentation

Alkaline Cleavage to Pimelic Acid

Under strong alkaline conditions, this compound can undergo a ring-opening cleavage to yield pimelic acid (heptanedioic acid). This transformation is a type of retro-Claisen (or retro-Dieckmann) condensation. google.com

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the ketone carbonyl carbon (C2) of the cyclohexanone (B45756) ring. This forms a tetrahedral intermediate.

Ring Opening: The intermediate collapses, leading to the cleavage of the C-C bond between the two carbonyl-bearing carbons (C1 and C2). This is driven by the formation of a more stable carboxylate group. The process results in an open-chain intermediate.

Protonation: Subsequent acidification of the reaction mixture protonates the resulting dicarboxylate salt to yield pimelic acid and ammonia (B1221849) (from the amide group).

This hydrolytic cleavage provides a synthetic route from a cyclic β-keto amide to a linear dicarboxylic acid. iiab.me

Cyclization Reactions

The bifunctional nature of this compound, possessing both a ketone and an amide group in a 1,3-relationship, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve condensation with a reagent containing two nucleophilic centers.

For instance, reaction with hydrazine (H₂NNH₂) or its derivatives can lead to the formation of a fused pyrazole (B372694) ring system. The reaction proceeds by initial condensation of one of the hydrazine nitrogens with the ketone carbonyl, followed by cyclization and dehydration as the second nitrogen attacks the amide carbonyl.

Similarly, condensation with reagents like guanidine (B92328) or amidines can be used to construct fused pyrimidine (B1678525) rings, which are core structures in many biologically active molecules. The specific outcome of these cyclization reactions depends on the reagent used and the reaction conditions, offering a versatile pathway to complex molecular architectures.

Fischer Cyclization for Indole (B1671886) Derivative Synthesis

The Fischer indole synthesis is a prominent chemical reaction for producing the aromatic heterocycle indole from a phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org this compound, possessing a ketone functional group, can serve as the carbonyl component in this synthesis. The reaction with a (substituted) phenylhydrazine under acidic catalysis leads to the formation of a tetrahydrocarbazole derivative, which is a type of indole.

The mechanism for this transformation involves a series of well-defined steps: alfa-chemistry.comresearchgate.net

Hydrazone Formation: The initial step is the condensation reaction between this compound and a phenylhydrazine to form a phenylhydrazone intermediate. alfa-chemistry.com

Tautomerization: The resulting phenylhydrazone tautomerizes to its more reactive enamine isomer. alfa-chemistry.com

digitellinc.comdigitellinc.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, cyclic digitellinc.comdigitellinc.com-sigmatropic rearrangement, which is the key bond-forming step. wikipedia.orgalfa-chemistry.com This step forms a diimine intermediate.

Cyclization and Aromatization: The diimine intermediate then undergoes an intramolecular cyclization to form a cyclic aminoacetal (or aminal). wikipedia.org Subsequent elimination of an ammonia molecule under the acidic conditions results in the formation of the stable, aromatic indole ring system. wikipedia.orgalfa-chemistry.com

The choice of acid catalyst is crucial for the reaction's success. Both Brønsted and Lewis acids are effective in promoting the cyclization.

Table 1: Catalysts for Fischer Indole Synthesis

| Catalyst Type | Examples |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid wikipedia.orgnih.gov |

| Lewis Acids | Boron trifluoride (BF₃), Zinc chloride (ZnCl₂), Aluminium chloride (AlCl₃) wikipedia.orgnih.gov |

Intramolecular Cyclization to Form Spiro-Lactams

This compound possesses the structural features necessary for an intramolecular cyclization to generate a spiro-lactam. Spiro-lactams are a unique subclass of β-lactams characterized by two rings sharing a single quaternary spiro carbon atom. nih.gov This rigid three-dimensional structure is of significant interest in medicinal chemistry. nih.govnih.gov

The transformation involves the nucleophilic nitrogen atom of the carboxamide group attacking the electrophilic carbon atom of the ketone group within the same molecule. This process typically requires activation, often through the use of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity. The subsequent ring closure forms a five-membered ring fused in a spirocyclic fashion to the six-membered cyclohexane (B81311) ring. This creates a bicyclic system containing a lactam, specifically a γ-lactam, due to the formation of a five-membered ring. While the direct intramolecular cyclization of this compound is a specific application, the cyclization of substituted carbamoylcyclohexane derivatives to form bicyclic structures has been demonstrated, supporting the feasibility of this chemical pathway. researchgate.net

Table 2: Intramolecular Cyclization of this compound

| Starting Material | Product | Transformation Type |

| This compound | Spiro[5.4]decane-lactam derivative | Intramolecular Cyclization |

Reductive Transformations

Reduction of Carbonyl Groups

The ketone carbonyl group in this compound can be readily reduced to a secondary alcohol, yielding 2-Hydroxycyclohexanecarboxamide (B15358480). This conversion is a fundamental transformation in organic synthesis. wikipedia.org The most common and effective reagents for this purpose are complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.org

The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the carbonyl group. libretexts.org This initial attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by a proton source (typically the solvent, like methanol (B129727) or water added during workup) to give the final alcohol product. libretexts.org

Lithium aluminium hydride is a significantly stronger reducing agent than sodium borohydride. libretexts.org While both are capable of reducing ketones, LiAlH₄ can also reduce less reactive carbonyl functional groups like amides and carboxylic acids. For the selective reduction of the ketone in this compound without affecting the amide group, the milder sodium borohydride is often the preferred reagent.

Table 3: Common Reagents for Carbonyl Reduction

| Reagent | Formula | Relative Strength | Typical Solvent |

| Sodium Borohydride | NaBH₄ | Milder | Methanol, Ethanol (B145695) |

| Lithium Aluminium Hydride | LiAlH₄ | Stronger | Diethyl ether, THF (followed by aqueous workup) libretexts.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in confirming the molecular structure of 2-Oxocyclohexanecarboxamide and quantifying the ratio of its existing isomers, primarily the keto-enol tautomers. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal in the ¹H NMR spectrum provide a wealth of structural information. magritek.comnih.gov

Table 1: Representative ¹H NMR Data for this compound (Keto-form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | Broad Singlet | 1H | Amide (-CONHH ) |

| 5.80 | Broad Singlet | 1H | Amide (-CONH H) |

| 3.25 | Doublet of Doublets | 1H | H-1 (-CH -C=O) |

| 2.50 - 2.30 | Multiplet | 2H | H-6 (-CH₂ -C=O) |

| 2.10 - 1.70 | Multiplet | 4H | H-3, H-5 (-CH₂ -) |

Note: Data is hypothetical and representative for educational purposes.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. multiscreensite.com Each unique carbon atom in the structure produces a distinct signal in the spectrum, with its chemical shift indicating its chemical environment. libretexts.orglibretexts.org

For this compound, the ¹³C NMR spectrum is expected to show seven distinct resonances, corresponding to the seven carbon atoms in the molecule. The chemical shifts allow for the unambiguous identification of the ketone carbonyl carbon (C-2), the amide carbonyl carbon, the methine carbon (C-1), and the four methylene (B1212753) carbons of the cyclohexane (B81311) ring. This technique is exceptionally powerful for confirming the carbon skeleton and the presence of key functional groups. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Keto-form)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| 208.5 | Ketone Carbonyl (C-2) |

| 175.0 | Amide Carbonyl (-C ONH₂) |

| 55.0 | Methine Carbon (C-1) |

| 42.0 | Methylene Carbon (C-6) |

| 30.0 | Methylene Carbon (C-3) |

| 27.5 | Methylene Carbon (C-5) |

Note: Data is predicted and representative for educational purposes.

Dynamic ¹H NMR (DNMR) is a specialized NMR technique used to study chemical processes that occur on the NMR timescale, such as the keto-enol tautomerization of this compound. diva-portal.org By recording spectra at various temperatures, one can observe changes in the signals, such as broadening or coalescence, which are indicative of a dynamic equilibrium. researchgate.net

At low temperatures, the rate of isomerization is slow, and distinct signals for both the keto and enol forms may be observed. As the temperature increases, the rate of interconversion increases. When the rate becomes comparable to the NMR frequency difference between the signals of the two isomers, the peaks broaden and eventually merge into a single, averaged signal at a higher temperature (the coalescence point). Analysis of the line shapes and the coalescence temperature allows for the calculation of the activation energy (ΔG‡) and other thermodynamic parameters of the isomerization process, providing critical insights into the kinetics and stability of the tautomers. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov For this compound, HRMS can differentiate its molecular formula, C₇H₁₁NO₂, from other potential formulas that have the same nominal mass. The experimentally measured mass is compared to the calculated exact mass, and a close match confirms the molecular formula. nih.gov

Table 3: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₂ |

| Calculated Exact Mass [M+H]⁺ | 142.0863 |

| Experimentally Measured Mass [M+H]⁺ | 142.0861 |

| Mass Difference | 0.0002 |

Note: Experimental data is hypothetical.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. kuleuven.be It is widely used for the identification and purity assessment of chemical compounds in a mixture. chemscene.com

In the analysis of a this compound sample, the LC component separates the target compound from any impurities or starting materials based on their differential interactions with the stationary and mobile phases. The separated components then enter the mass spectrometer, which detects the mass-to-charge ratio of the eluting compounds. The identity of this compound is confirmed by observing a peak at its characteristic retention time with the expected m/z value for its protonated molecule ([M+H]⁺). The area of the chromatographic peak is proportional to the amount of the compound, allowing for a quantitative assessment of its purity. kuleuven.be

Table 4: Representative LC-MS Data for Purity Assessment

| Retention Time (min) | Observed m/z [M+H]⁺ | Identification | Purity (%) |

|---|---|---|---|

| 4.52 | 142.1 | This compound | 99.5 |

Note: Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features: a ketone, a primary amide, and a cyclohexane ring.

The primary amide group gives rise to several distinct peaks. The N-H stretching vibrations typically appear as a pair of bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is a strong absorption that occurs around 1680-1630 cm⁻¹. The N-H bending vibration, or the Amide II band, is observed near 1640-1550 cm⁻¹.

The ketone functional group within the cyclohexane ring is identified by a strong C=O stretching absorption. For a six-membered ring ketone, this peak is typically found in the range of 1725-1705 cm⁻¹. The presence of both the amide and ketone carbonyl groups results in strong absorptions in the carbonyl region of the spectrum.

Additionally, the aliphatic cyclohexane backbone produces characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) and C-H bending vibrations in the 1470-1350 cm⁻¹ region. libretexts.orgnist.gov The specific positions of these bands can provide insights into the conformation and substitution pattern of the molecule. documentsdelivered.comrsc.orgrsc.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide | N-H Stretch | 3400-3200 (two bands) | Medium |

| Primary Amide | C=O Stretch (Amide I) | 1680-1630 | Strong |

| Primary Amide | N-H Bend (Amide II) | 1640-1550 | Medium-Strong |

| Ketone | C=O Stretch | 1725-1705 | Strong |

| Alkane (Cyclohexane) | C-H Stretch | 2950-2850 | Strong |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Purity

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used for the rapid separation of components in a mixture, making it an invaluable tool for monitoring the progress of a chemical reaction and assessing the purity of the final product. libretexts.orgchemistryhall.com

In the context of this compound synthesis, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate, which typically consists of a thin layer of silica (B1680970) gel (a polar stationary phase) on an inert backing. The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase).

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. libretexts.org Due to the presence of polar ketone and amide functional groups, this compound is a relatively polar molecule. Therefore, a mobile phase of intermediate polarity is typically required for effective separation. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381) or chloroform (B151607) and methanol (B129727).

The position of a compound on the developed TLC plate is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

A pure sample of this compound should appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities. By comparing the Rf value of the product spot with that of a known standard, its identity can be tentatively confirmed. Visualization of the spots can be achieved using methods such as UV light (if the compound is UV-active) or chemical staining agents. youtube.com

Table 2: Hypothetical TLC Data for Monitoring a Reaction

| Compound | Polarity | Expected Rf Value (e.g., in 1:1 Hexane:Ethyl Acetate) | Observation |

|---|---|---|---|

| Starting Material (Less Polar) | Lower | ~0.7 | Spot diminishes as reaction proceeds |

| This compound | Higher | ~0.4 | Spot appears and intensifies |

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a high-resolution separation technique used to determine the purity of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it also serves as a powerful tool for structural identification. mdpi.com

For purity analysis, a solution of the compound is injected into the GC instrument, where it is vaporized and carried by an inert gas (mobile phase) through a long, thin column (stationary phase). The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A common column choice would be a capillary column with a nonpolar or mid-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or HP-5).

The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of GC conditions (e.g., temperature program, flow rate). The purity of the sample is determined by integrating the area of the corresponding peak in the chromatogram. A pure sample will show a single major peak.

GC-MS analysis provides further structural information. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge (m/z) ratio. The fragmentation pattern is unique to the molecule's structure. According to the NIST (National Institute of Standards and Technology) library, the GC-MS data for this compound shows a top peak at an m/z of 141, corresponding to the molecular ion [M]⁺. nih.gov

Table 3: GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| NIST Number | 262267 | PubChem nih.gov |

| Top Peak (m/z) | 141 | PubChem nih.gov |

| 2nd Highest Peak (m/z) | 68 | PubChem nih.gov |

X-Ray Diffraction for Solid-State Structure Determination

For single-crystal X-ray diffraction, a high-quality crystal of the compound is required. The crystal is mounted in an X-ray beam, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, a detailed model of the electron density, and thus the atomic positions, can be constructed. This analysis would unambiguously determine the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the relative orientation of the carboxamide and oxo substituents. nih.govrsc.org

Powder X-ray diffraction (PXRD) is used to analyze a microcrystalline sample. While it does not provide the same level of atomic detail as the single-crystal method, PXRD is crucial for identifying the crystalline phase of the material, detecting the presence of different crystal forms (polymorphism), and assessing bulk sample purity. uny.ac.id The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. jocpr.com

Table 4: Information Obtainable from X-Ray Diffraction of this compound

| Parameter | Description | Technique |

|---|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Single-Crystal XRD |

| Space Group | The symmetry elements present in the crystal structure. | Single-Crystal XRD |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Single-Crystal XRD |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds. | Single-Crystal XRD |

| Crystal Packing | The arrangement of molecules relative to each other in the crystal lattice, including intermolecular interactions like hydrogen bonding. | Single-Crystal XRD |

Computational and Theoretical Investigations of 2 Oxocyclohexanecarboxamide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of 2-oxocyclohexanecarboxamide-like systems, including their stability, electronic properties, and reactivity.

DFT calculations are instrumental in determining the relative stabilities of different isomers, such as keto-enol tautomers and E/Z geometrical isomers. By calculating the total electronic energy of each isomer, researchers can predict which forms are more likely to exist. For analogous systems, studies have shown that the keto tautomer is generally more stable than the corresponding enol tautomers in the gas phase.

Table 1: Illustrative Thermodynamic Data for Isomer Stability from DFT Calculations Data presented is analogous to what would be determined for this compound systems.

| Isomer System | ΔH (kcal/mol) | ΔG (kcal/mol) | Relative Stability |

| Keto-Enol (Z) | 3.6439 | 1.4225 | Enol (Z) is more stable than Enol (E) |

| Keto-Enol (E) | 7.0067 | 4.2620 | Keto form is the most stable overall |

This interactive table is based on data for a similar system to illustrate the application of DFT in determining the energetic stability of isomers.

The dipole moment is a measure of the polarity of a molecule and is crucial for understanding intermolecular interactions. DFT provides a reliable method for calculating the dipole moments of different isomers, which arise from their unique electronic distributions and geometries. researchgate.net The accuracy of these calculations is highly dependent on the quality of the computed electron density. researchgate.net

Table 2: Order of Dipole Moments for Isomers Based on DFT calculations of analogous keto-enol systems.

| Isomer | Relative Dipole Moment |

| Keto | Highest |

| Enol (Z) | Intermediate |

| Enol (E) | Lowest |

This interactive table illustrates the typical ordering of dipole moments for keto-enol isomers as determined by DFT calculations.

DFT calculations are a cornerstone for elucidating complex reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the rate-determining steps. semanticscholar.org This approach allows for the investigation of reaction pathways, such as cycloadditions, ring-openings, and cyclizations, that may be relevant to the synthesis or reactivity of this compound. rsc.orgrsc.orgnih.gov

Molecular Mechanics and Dynamics Simulations

While DFT is based on quantum mechanics, molecular mechanics (MM) and molecular dynamics (MD) simulations use classical physics to model molecular systems. These methods are computationally less intensive and are ideal for studying the conformational landscape of flexible molecules like this compound.

The cyclohexane (B81311) ring in this compound is not planar and can adopt several conformations, such as the chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. Molecular dynamics simulations can be used to explore the conformational space by simulating the motion of atoms over time at a given temperature. nih.gov

These simulations can reveal interconversions between different conformers, such as chair-to-chair or chair-to-twist-boat flips. nih.gov By analyzing the trajectory of the simulation, researchers can identify the lowest-energy conformations. The distribution of sampled conformations can be correlated with a Boltzmann distribution based on their energies to predict the relative populations of each conformer at equilibrium. nih.gov Energy minimization is a related technique where the geometry of the molecule is optimized to find a local or global minimum on the potential energy surface, corresponding to a stable conformation. nih.gov For six-membered rings, calculations can precisely determine the energy difference between the stable chair conformer and higher-energy forms like the twist conformer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org QSAR models are invaluable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules. researchgate.net

A QSAR study on a series of this compound derivatives would involve several steps. First, a set of molecules with known biological activities is collected. Then, for each molecule, a variety of "descriptors" are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure and properties, such as:

Electronic descriptors: HOMO and LUMO energies, dipole moment. mdpi.com

Steric descriptors: Molecular weight, molar volume. researchgate.net

Topological descriptors: Indices that describe molecular branching and shape. mdpi.com

Hydrophobic descriptors: The partition coefficient (logP). mdpi.com

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is built that correlates these descriptors with the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously validated using internal and external validation techniques, assessed by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.netnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov

Virtual Screening and Ligand-Protein Interactions

Virtual screening has emerged as a powerful computational technique in drug discovery to identify potential bioactive compounds from large chemical libraries. For scaffolds such as this compound, virtual screening can elucidate potential protein targets and predict binding affinities, guiding further experimental validation. This process typically involves high-throughput docking of the compound and its derivatives into the binding sites of various known protein structures.

While specific virtual screening studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to understand its potential therapeutic applications. The this compound scaffold, containing a ketone, a carboxamide group, and a cyclohexane ring, presents multiple points for potential interactions with protein active sites. These include hydrogen bond donors and acceptors, as well as a hydrophobic core.

Computational studies on structurally related compounds, such as cyclohexane-1,3-dione derivatives, have been successful in identifying potential inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org Similarly, derivatives of tetraketones, which share the cyclic ketone feature, have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase through molecular docking. researchgate.net These studies suggest that the core structure of this compound could be a valuable starting point for designing inhibitors for various enzymatic targets.

Ligand-Protein Interaction Analysis

Following virtual screening, a detailed analysis of the ligand-protein interactions is crucial to understand the binding mode and affinity of the potential hits. For this compound, molecular docking simulations would predict the specific amino acid residues involved in the interaction.

For instance, in a hypothetical docking study against an enzyme like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, the following interactions could be anticipated:

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (from the N-H group) and an acceptor (at the carbonyl oxygen). The ketone group on the cyclohexane ring also provides a hydrogen bond acceptor. These groups could form key hydrogen bonds with polar residues in the active site of COX-2, such as Arginine, Tyrosine, or Serine. nih.govmdpi.com

Hydrophobic Interactions: The cyclohexane ring provides a nonpolar surface that can engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Isoleucine within the enzyme's binding pocket.

These interactions are fundamental to the stability of the ligand-protein complex and contribute significantly to the binding affinity. The precise nature and geometry of these interactions would determine the inhibitory potential of the compound.

Below are illustrative data tables representing the kind of results that would be generated from a virtual screening and molecular docking study of this compound derivatives against a hypothetical protein target.

Table 1: Hypothetical Virtual Screening Hits of this compound Derivatives

| Compound ID | Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |

| 1 | This compound | -7.5 | 5.2 |

| 2 | N-phenyl-2-oxocyclohexanecarboxamide | -8.9 | 0.8 |

| 3 | N-(4-chlorophenyl)-2-oxocyclohexanecarboxamide | -9.5 | 0.3 |

| 4 | 4,4-dimethyl-2-oxocyclohexanecarboxamide | -7.8 | 3.9 |

This table presents hypothetical data to illustrate the outcomes of a virtual screening process.

Table 2: Predicted Ligand-Protein Interactions for a Hypothetical Hit Compound 3 with COX-2

| Interacting Residue | Interaction Type | Distance (Å) |

| Arg120 | Hydrogen Bond (with amide C=O) | 2.9 |

| Tyr355 | Hydrogen Bond (with ketone C=O) | 3.1 |

| Ser530 | Hydrogen Bond (with amide N-H) | 3.0 |

| Val349 | Hydrophobic | 3.8 |

| Leu352 | Hydrophobic | 4.1 |

| Phe518 | Pi-Alkyl (with chlorophenyl ring) | 4.5 |

This table illustrates the types of specific molecular interactions and their geometries that would be analyzed in a docking study.

Applications and Derivatization in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The presence of multiple reactive sites within 2-oxocyclohexanecarboxamide makes it an ideal precursor for the synthesis of various heterocyclic compounds. The ketone and amide functionalities can participate in a range of cyclization and condensation reactions to form fused ring systems.

This compound can serve as a key building block in the synthesis of indole (B1671886) derivatives, a class of heterocyclic compounds with significant biological and pharmaceutical importance. The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. nih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a ketone or aldehyde with a phenylhydrazine (B124118). nih.govbiomedpharmajournal.orgnih.gov

In the context of this compound, the ketone carbonyl group can react with a substituted or unsubstituted phenylhydrazine to form the corresponding phenylhydrazone intermediate. Under acidic conditions, this intermediate can undergo a eco-vector.comeco-vector.com-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield a tetracyclic indole derivative. The general scheme for this reaction is depicted below:

Reaction Scheme for Fischer Indole Synthesis with this compound

The resulting 4-carboxamido-1,2,3,4-tetrahydrocarbazole derivatives are complex, polycyclic structures that are of interest in medicinal chemistry due to their structural similarity to various biologically active alkaloids and synthetic compounds. The substitution pattern on the final indole ring can be readily varied by using different substituted phenylhydrazines in the initial step of the synthesis.

While direct synthesis of simple tetrahydroindazolones from this compound is not extensively documented, its structural features suggest its utility in constructing related fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]quinolines. The synthesis of these more complex heterocyclic systems often proceeds through intermediates derived from cyclohexanone (B45756). For instance, 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, a derivative of cyclohexanone, can be reacted with hydrazine (B178648) hydrate (B1144303) to yield a pyrazolo[3,4-b]quinoline derivative. nih.gov This suggests that this compound could be a precursor to similar fused heterocyclic systems.

A plausible synthetic route could involve the initial conversion of this compound to a more reactive intermediate, such as an enaminone or a halo-derivative, followed by cyclization with a hydrazine derivative. The resulting tetrahydroindazolone or related fused pyrazole core is a common scaffold in molecules with a wide range of biological activities.

Intermediate in the Synthesis of Complex Molecules

Beyond its direct use in forming heterocyclic rings, this compound is a valuable intermediate that can be elaborated into more complex molecules with diverse functionalities and potential applications.

The structural core of this compound is present in or can be used to synthesize various classes of compounds that have shown promising biological activities. For example, quinazolinone derivatives, which can be synthesized from precursors containing a cyclic ketone and an amide, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties. biomedpharmajournal.orgnih.gov Similarly, indole-2-carboxamide derivatives have been investigated for their potential as anticonvulsant and antitumor agents. researchgate.netpharmacophorejournal.comnih.gov

The following table summarizes the potential biological activities of compound classes that can be synthesized from this compound or its derivatives.

| Compound Class | Potential Biological Activity | Reference |

| Quinazolinone Derivatives | Antimicrobial, Anticancer | biomedpharmajournal.orgnih.gov |

| Indole-2-carboxamide Derivatives | Anticonvulsant, Antitumor | researchgate.netpharmacophorejournal.comnih.gov |

| Pyrazolo[3,4-b]quinoline Derivatives | Antitumor, Antimicrobial | nih.gov |

It is important to note that while the core structure of this compound is a promising starting point, the specific biological activity of its derivatives will depend on the nature and arrangement of the various substituents introduced during synthesis.

This compound, being a β-ketoamide, can be readily converted into enaminones. Enaminones are versatile synthetic intermediates characterized by the N-C=C-C=O conjugated system. orientjchem.orgnih.govorganic-chemistry.org The reaction of this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield a highly reactive enaminone.

Synthesis of Enaminone from this compound

These enaminone derivatives are valuable precursors for the synthesis of a wide array of polyfunctional compounds and heterocycles. nih.govscirp.org The enaminone moiety can react with various nucleophiles and electrophiles, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures. For example, enaminones can undergo cyclization reactions to form pyridines, pyrimidines, and other heterocyclic systems.

The introduction of chirality is a critical aspect of modern drug discovery and development. This compound possesses a prochiral center at the ketone carbonyl group, which can be selectively reduced to introduce a new stereocenter. The stereoselective reduction of cyclic ketones is a well-established method for the synthesis of chiral alcohols, which are valuable intermediates in asymmetric synthesis.

For instance, the enzymatic reduction of 2-substituted cyclohexanones using microorganisms such as Saccharomyces cerevisiae has been shown to produce chiral hydroxycyclohexane derivatives with high enantiomeric purity. nih.gov This approach could be applied to this compound to generate chiral 2-hydroxycyclohexanecarboxamide (B15358480) derivatives.

Stereoselective Reduction of this compound

The resulting chiral diols are versatile building blocks that can be used in the synthesis of a variety of complex chiral molecules, including natural products and pharmaceuticals. The stereochemistry of the newly formed hydroxyl group can often be controlled by the choice of biocatalyst or chiral reducing agent.

Ligands for Metal Ion Binding

This compound belongs to the class of β-keto amides, a group of compounds recognized for their potential as chelating agents for various metal ions. The molecular structure of this compound features a ketone and an amide functional group in a 1,3-relationship, which allows for the formation of stable six-membered chelate rings with metal centers. This bidentate coordination typically involves the oxygen atoms of both the keto and the amide moieties.

While specific research on the metal ion binding properties of this compound is not extensively documented in publicly available literature, the coordination chemistry of analogous acyclic and cyclic β-keto amides provides a basis for understanding its potential behavior. The presence of both a hard carbonyl oxygen and a borderline amide oxygen donor atom allows for interaction with a variety of transition metal ions.

Studies on simpler β-keto amides, such as acetoacetamide (B46550), have indicated reactivity with several metal ions. For instance, kinetic studies have explored the complexation of acetoacetamide with copper(II), iron(III), and dioxouranium(VI) in aqueous solutions. rsc.org This suggests that this compound may also form stable complexes with these and other similar metal ions. The stability of such complexes is influenced by factors including the nature of the metal ion, the pH of the solution, and the solvent system.

The coordination of β-keto amides can occur through different tautomeric forms of the ligand. In many instances, the metal ion coordinates to the enol tautomer. However, the resonance within the amide group can increase the basicity of the carbonyl oxygen, favoring coordination with the keto tautomer in some cases. rsc.org For this compound, it is anticipated that it would primarily act as a bidentate O,O'-donor ligand, forming a neutral chelate complex with divalent metal ions in a 2:1 ligand-to-metal ratio, with the loss of the acidic amide proton.

Although no specific stability constants for this compound complexes are available, data for related β-dicarbonyl compounds can offer some insight. For example, the stability of metal complexes with β-diketones is well-documented and generally follows the Irving-Williams series for divalent transition metal ions (Mn < Fe < Co < Ni < Cu > Zn). It is plausible that complexes of this compound would exhibit a similar trend in stability.

The table below summarizes the potential interactions of this compound with various metal ions, based on the known chemistry of related β-keto amides and β-dicarbonyl compounds. It is important to note that this information is inferred and not based on direct experimental evidence for this compound itself.

| Metal Ion | Potential for Complexation | Likely Coordination Mode |

| Copper(II) | High | Bidentate (O,O') |

| Iron(III) | High | Bidentate (O,O') |

| Nickel(II) | Moderate to High | Bidentate (O,O') |

| Cobalt(II) | Moderate to High | Bidentate (O,O') |

| Zinc(II) | Moderate | Bidentate (O,O') |

| Dioxouranium(VI) | High | Bidentate (O,O') |

Further experimental studies, including synthesis and characterization of metal complexes, single-crystal X-ray diffraction, and determination of stability constants, are necessary to fully elucidate the coordination chemistry of this compound.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Oxocyclohexanecarboxamide and its derivatives?

A common approach involves using this compound as a precursor in organocatalytic reactions. For example, PS-BEMP (a polymer-supported catalyst) in tetrahydrofuran (THF) at room temperature facilitates the formation of spirolactam derivatives with moderate diastereoselectivity (6:1:1 dr). Purification via chromatography and analysis of diastereomers are critical steps . Researchers should optimize solvent choice, catalyst loading, and reaction time based on target derivatives.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Adhere to institutional SOPs for cyclic ketones/amides, including:

- Prior approval from the Principal Investigator for experimental plans.

- Conducting reactions in a fume hood to minimize inhalation risks.

- Documented training on hazard identification (e.g., flammability, reactivity) and emergency response protocols (e.g., spill management, first aid) .

Q. How can researchers characterize the structural properties of this compound derivatives?

Combine spectroscopic techniques (NMR, IR) with computational tools. Databases like REAXYS and PISTACHIO provide predictive models for stability and reactivity, aiding in spectral interpretation. For stereochemical analysis, X-ray crystallography or advanced NMR methods (e.g., NOESY) are recommended .

Advanced Research Questions

Q. How can diastereomeric ratios be controlled in reactions involving this compound?

Catalyst selection and solvent polarity significantly impact stereoselectivity. For instance, PS-BEMP promotes specific transition states in THF, but switching to polar aprotic solvents (e.g., DMF) may alter diastereomer distributions. Systematic screening of catalysts (e.g., chiral amines) and temperature gradients is advised .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Conduct cross-validation using multiple analytical methods (e.g., HPLC-MS for purity checks) and replicate experiments under varying conditions. Consult authoritative databases (NIST Chemistry WebBook) to verify physicochemical properties and compare results with literature benchmarks .

Q. How can computational chemistry enhance the design of this compound-based reactions?

Density functional theory (DFT) calculations predict transition-state geometries and activation energies, guiding catalyst design. Tools like BKMS_METABOLIC simulate metabolic pathways for derivatives, reducing trial-and-error experimentation .

Q. What are best practices for identifying research gaps in this compound applications?

Perform iterative literature reviews using PubMed and SciFinder, focusing on understudied derivatives (e.g., spirolactams). Prioritize studies with robust mechanistic insights and validate hypotheses through pilot experiments .

Q. How do reaction scales affect the synthesis of this compound derivatives?

Scale-up requires re-evaluating heat transfer, mixing efficiency, and purification methods. Start with small-scale optimization (e.g., 1 mmol) and incrementally increase volumes while monitoring yield and selectivity. Consult PI-approved protocols for large-scale safety considerations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.